(R)-omeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has R configuration at the sulfur atom. It is an enantiomer of an esomeprazole. Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity. The S-isomer of omeprazole.
Synthesis Analysis
Chiral Resolution: This method involves separating the enantiomers from a racemic mixture of omeprazole. One approach utilizes preparative chiral liquid chromatography with chiral stationary phases like Kromasil-CHI-TBB, Chiralpak AD, and AS. This technique allows for the isolation of high-purity (R)-omeprazole. []
Stereoselective Synthesis: This method involves utilizing chiral reagents or catalysts to synthesize (R)-omeprazole directly. []
Molecular Structure Analysis
(R)-Omeprazole shares the same molecular formula as its S-enantiomer, C17H19N3O3S, but they differ in their three-dimensional spatial arrangement. This difference arises from the presence of a chiral sulfur atom in the molecule. [, , ]
Chemical Reactions Analysis
Hydroxylation: This reaction, primarily catalyzed by cytochrome P450 (CYP) 2C19, leads to the formation of (R)-5-hydroxyomeprazole. [, , , ]
Sulfoxidation: This reaction, primarily catalyzed by CYP3A4, leads to the formation of omeprazole sulfone. Compared to (S)-omeprazole, (R)-omeprazole exhibits a lower rate of sulfoxidation by CYP3A4. []
Acid Activation: In the acidic environment of the gastric parietal cells, (R)-omeprazole, similar to omeprazole, undergoes protonation and rearrangement, forming reactive intermediates that interact with cysteine residues of the proton pump H+,K+-ATPase, leading to its inhibition. []
Mechanism of Action
CYP2C19 Inhibition: (R)-omeprazole acts as a substrate for CYP2C19, undergoing metabolism primarily through hydroxylation. This interaction allows researchers to study the enzyme kinetics and inhibition profiles of CYP2C19. [, ]
CYP3A4 Inhibition: Although less potent than its S-enantiomer, (R)-omeprazole also interacts with CYP3A4, undergoing sulfoxidation. This interaction, though less pronounced, can still contribute to its metabolic clearance. [, ]
Applications
Studying Stereoselective Metabolism: (R)-omeprazole serves as a valuable tool for investigating the stereoselective metabolism of drugs by cytochrome P450 enzymes. Researchers utilize (R)-omeprazole to characterize enzyme kinetics, determine inhibitory potential, and understand the differences in metabolic pathways between enantiomers. [, , , ]
Developing Chiral Separation Methods: The separation of (R)-omeprazole from its enantiomer is crucial for analytical purposes. Researchers develop and optimize chiral separation techniques using (R)-omeprazole as a model compound, contributing to advancements in chiral chromatography and capillary electrophoresis. [, , ]
Investigating Drug-Drug Interactions: Understanding potential drug-drug interactions is critical during drug development. (R)-omeprazole serves as a probe substrate for CYP2C19, helping to evaluate the inhibitory potential of new drug candidates and predict potential interactions. [, , ]
Developing In Vivo Models: Transgenic mice expressing human CYP2C19 provide a platform to study the in vivo metabolism of (R)-omeprazole. These models help researchers understand the role of specific enzymes in drug clearance and explore the impact of genetic polymorphisms on drug response. []
Related Compounds
(S)-Omeprazole (Esomeprazole)
Compound Description: (S)-Omeprazole, also known as esomeprazole, is the S-enantiomer of omeprazole. It is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system found on the secretory surface of gastric parietal cells [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Relevance: (S)-Omeprazole is the enantiomer of (R)-omeprazole and exhibits different pharmacological properties, including a higher potency for CYP2C19 inhibition and a slower clearance rate in vivo []. While both enantiomers are metabolized by CYP2C19 and CYP3A4, the specific metabolic pathways and product ratios differ, contributing to their distinct pharmacokinetic profiles []. (S)-Omeprazole is marketed as a single enantiomer drug due to its enhanced pharmacological properties compared to the racemic mixture of omeprazole.
Omeprazole Sulfone
Compound Description: Omeprazole sulfone is a metabolite of omeprazole formed through the oxidation of the sulfide group in omeprazole by CYP3A4 [, ].
Compound Description: 5-Hydroxyomeprazole is a metabolite of omeprazole formed through hydroxylation by cytochrome P450 enzymes, primarily CYP2C19 [, , , , ].
Relevance: The formation of 5-hydroxyomeprazole exhibits significant stereoselectivity, with (R)-omeprazole demonstrating a 10-fold higher intrinsic clearance rate compared to (S)-omeprazole []. This difference in metabolism is attributed to the preferential 5-hydroxylation of (R)-omeprazole by CYP2C19 []. This metabolic pathway contributes to the faster clearance of (R)-omeprazole compared to (S)-omeprazole.
5-O-Desmethylomeprazole
Compound Description: 5-O-Desmethylomeprazole is a metabolite of omeprazole generated through demethylation by cytochrome P450 enzymes [, ].
Relevance: The formation of 5-O-desmethylomeprazole from omeprazole exhibits stereoselectivity, with (S)-omeprazole showing a higher clearance rate compared to (R)-omeprazole []. Interestingly, for (S)-omeprazole, CYP2C19 demonstrates a greater preference for 5-O-desmethyl formation over 5-hydroxylation, contributing to the distinct metabolic profiles of the omeprazole enantiomers [].
Lansoprazole
Compound Description: Lansoprazole is another proton pump inhibitor (PPI) belonging to the substituted benzimidazole class, similar to omeprazole []. It also acts by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby suppressing gastric acid secretion [].
Pantoprazole
Compound Description: Pantoprazole is a proton pump inhibitor that, like omeprazole, is primarily metabolized by the cytochrome P450 system in the liver [].
Relevance: Pantoprazole is a competitive inhibitor of CYP2C19, CYP2C9, and CYP3A4, although it exhibits less potent inhibition of CYP2C19 compared to omeprazole or lansoprazole []. Notably, pantoprazole is a more potent in vitro inhibitor of CYP2C9 compared to other PPIs [], indicating potential for drug interactions with substrates of this enzyme.
Rabeprazole
Compound Description: Rabeprazole is a proton pump inhibitor metabolized primarily by CYP2C19 and CYP3A4 []. It shares a similar mechanism of action with omeprazole, inhibiting gastric acid secretion by targeting the H+/K+-ATPase enzyme system.
Relevance: While rabeprazole exhibits a relatively lower inhibitory potency on CYP2C19 compared to other PPIs like omeprazole and lansoprazole [], its thioether metabolite demonstrates potent, competitive inhibition of various cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 []. This finding highlights the potential for clinically significant drug interactions arising from rabeprazole's metabolism.
Timoprazole
Compound Description: Timoprazole is a proton pump inhibitor that undergoes acid activation in the acidic environment of the gastric canaliculi, similar to omeprazole [].
Relevance: Computational studies using density functional theory have indicated that timoprazole exhibits a lower efficacy as an irreversible PPI for acid inhibition compared to (S)-omeprazole []. This difference is attributed to the higher free energy barrier for the rate-determining step in the acid inhibition process and the lower thermodynamic stability of the disulfide complex formed with the H+/K+-ATPase enzyme [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. The S-isomer of omeprazole.
9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(S)-HPODE(1-). It is an enantiomer of a 9(R)-HPODE. 9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.